2-Aminoquinoline

Description

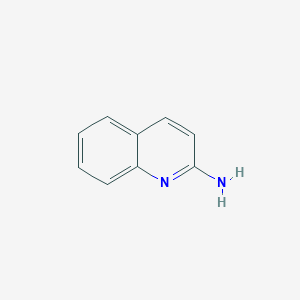

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

quinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMNJUJAKQGROZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060381 | |

| Record name | 2-Quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Aminoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

580-22-3, 31135-62-3 | |

| Record name | 2-Aminoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=580-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031135623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINOQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-AMINOQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Quinolinamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinolin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR9M8HW75Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Aminoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

131.5 - 132.5 °C | |

| Record name | 2-Aminoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Solubility of 2-Aminoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-aminoquinoline, a key building block in medicinal chemistry and materials science. Due to the limited availability of comprehensive quantitative solubility data in publicly accessible literature, this document focuses on providing established qualitative solubility information and a detailed, widely accepted experimental protocol for determining the solubility of solid organic compounds like this compound.

Introduction to this compound

This compound is a heterocyclic aromatic amine with the chemical formula C₉H₈N₂. It consists of a quinoline backbone with an amino group substituted at the 2-position. This structure imparts it with specific physicochemical properties that are crucial for its application in the synthesis of various biologically active compounds and functional materials. Understanding its solubility in different solvents is a critical first step in reaction setup, purification, formulation, and bioavailability studies.

Solubility Profile of this compound

Table 1: Qualitative and Semi-Quantitative Solubility of this compound

| Solvent Classification | Solvent | Solubility Description | Citation |

| Polar Protic | Water | Sparingly soluble in cold water, more soluble in hot water. A predicted value is 0.92 g/L. | [1][2] |

| Methanol | Soluble | [3][4][5] | |

| Polar Aprotic | Chloroform | Soluble | [3][4][5] |

| Complex Mixture | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |

Experimental Protocol for Solubility Determination: Saturation Shake-Flask Method

The saturation shake-flask method is a robust and widely recognized technique for determining the thermodynamic solubility of a solid compound in a given solvent. The following protocol provides a detailed methodology for its implementation.

Principle

An excess amount of the solid solute (this compound) is equilibrated with the solvent of interest at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined.

Materials and Equipment

-

This compound (solid)

-

Solvents of interest (e.g., water, ethanol, methanol, chloroform, etc.)

-

Analytical balance

-

Vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Experimental Procedure

-

Preparation of Solvent and Solute: Ensure all solvents are of high purity. The this compound should be a pure, crystalline solid.

-

Addition of Excess Solute: To a series of vials, add a measured volume of the desired solvent. Add an excess amount of this compound to each vial. The excess solid should be clearly visible to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 24 hours) to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. To ensure no solid particles are transferred, attach a syringe filter to the syringe and discard the first few drops of the filtrate to saturate the filter material.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A pre-established calibration curve of known this compound concentrations is required for this step.

-

Calculation: Calculate the solubility of this compound in the solvent at the given temperature, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mol/L, or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the saturation shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining this compound solubility.

Conclusion

References

Spectroscopic Analysis of 2-Aminoquinoline: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for 2-Aminoquinoline, a key heterocyclic amine used in the synthesis of various biologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data.

1.1. ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of its protons.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.75 | d | 8.7 |

| H-4 | 7.85 | d | 8.7 |

| H-5 | 7.62 | d | 8.2 |

| H-6 | 7.25 | t | 7.5 |

| H-7 | 7.52 | t | 7.8 |

| H-8 | 7.45 | d | 8.5 |

| -NH₂ | 5.2 (broad) | s | - |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

1.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms within this compound.[1]

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 157.8 |

| C-3 | 109.5 |

| C-4 | 138.5 |

| C-4a | 127.8 |

| C-5 | 129.5 |

| C-6 | 123.2 |

| C-7 | 126.5 |

| C-8 | 122.1 |

| C-8a | 148.2 |

1.3. Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation : Utilize a high-resolution NMR spectrometer, such as a Bruker AVANCE 300 MHz or 400 MHz instrument.[2]

-

¹H NMR Acquisition :

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

-

Use a standard pulse program for proton NMR.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).

-

Employ a proton-decoupled pulse sequence to simplify the spectrum.

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

References

The Discovery and Enduring Legacy of 2-Aminoquinoline: A Technical Guide for Researchers

An in-depth exploration of the synthesis, history, and therapeutic applications of the 2-aminoquinoline core, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

The journey of this compound from its initial synthesis in the early 20th century to its current position as a privileged scaffold in medicinal chemistry is a testament to its versatile reactivity and biological significance. While no single individual is widely credited with its discovery, its emergence is rooted in the broader investigation of substituted quinoline derivatives. This guide provides a detailed overview of the historical and modern synthetic routes to this compound, its physicochemical properties, and its role in the development of therapeutics targeting key signaling pathways.

Physicochemical and Biological Data of this compound and its Derivatives

The following tables summarize key quantitative data for this compound and select derivatives, offering a comparative overview for researchers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂ | --INVALID-LINK-- |

| Molecular Weight | 144.17 g/mol | --INVALID-LINK-- |

| Melting Point | 126-131 °C | --INVALID-LINK-- |

| pKa | 7.3 | --INVALID-LINK-- |

| LogP | 1.87 | --INVALID-LINK-- |

| Solubility | Sparingly soluble in water | --INVALID-LINK-- |

Table 2: Biological Activity of this compound Derivatives as Enzyme Inhibitors

| Derivative | Target | IC₅₀ / Kᵢ | Reference |

| This compound (Initial Hit) | BACE1 | 900 µM (IC₅₀) | --INVALID-LINK-- |

| Compound 59 (Optimized Derivative) | BACE1 | 11 nM (IC₅₀) | --INVALID-LINK-- |

| This compound | nNOS | 1.7 µM (Kᵢ) | --INVALID-LINK-- |

| Compound 5 (7-substituted derivative) | nNOS | 74 nM (Kᵢ) | --INVALID-LINK-- |

| Compound 7 (Optimized 7-substituted derivative) | nNOS | 44 µM (Kᵢ) | --INVALID-LINK-- |

Key Synthetic Methodologies: Experimental Protocols

The synthesis of this compound can be achieved through various classical and modern organic reactions. Below are detailed protocols for some of the most significant methods.

Classical Synthesis Methods

1. Chichibabin Reaction

The direct amination of quinoline at the 2-position is a hallmark of the Chichibabin reaction, first reported by Aleksei Chichibabin in 1914.[1]

-

Reaction: Quinoline is treated with potassium amide in liquid ammonia, followed by oxidation with potassium permanganate.

-

Experimental Protocol:

-

In a flask equipped with a cold finger condenser and a stirring mechanism, liquid ammonia is condensed at -65°C.

-

Potassium metal is added in small portions until a persistent blue color indicates the formation of the potassium amide solution.

-

Quinoline is added dropwise to the potassium amide solution at -65°C.

-

The reaction mixture is stirred for a specified period at this temperature.

-

Potassium permanganate is then added portion-wise as an oxidizing agent.

-

The reaction is quenched by the addition of ammonium chloride.

-

The ammonia is allowed to evaporate, and the residue is extracted with an appropriate organic solvent.

-

The organic extracts are dried and concentrated, and the crude product is purified by crystallization or chromatography.

-

2. Friedländer Synthesis

Developed by Paul Friedländer in 1882, this reaction involves the condensation of a 2-aminobenzaldehyde with a compound containing an α-methylene group, such as an aldehyde or ketone.[4]

-

Reaction: 2-Aminobenzaldehyde reacts with acetaldehyde in the presence of an acid or base catalyst to yield this compound.

-

General Experimental Protocol:

-

To a solution of 2-aminobenzaldehyde in a suitable solvent (e.g., ethanol), add an equimolar amount of acetaldehyde.

-

Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., sodium hydroxide).

-

The reaction mixture is heated under reflux for several hours and monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is neutralized and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography or recrystallization.

-

Modern Synthetic Methods

3. Buchwald-Hartwig Amination

A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, developed in the 1990s by Stephen L. Buchwald and John F. Hartwig.[5]

-

Reaction: 2-Chloroquinoline is coupled with an amine source, such as ammonia or an ammonia equivalent, in the presence of a palladium catalyst and a suitable ligand.

-

Experimental Protocol for the synthesis of this compound derivatives (can be adapted for the parent compound):

-

To an oven-dried Schlenk tube, add 2-chloroquinoline, a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).

-

The tube is evacuated and backfilled with an inert gas (e.g., argon).

-

A solution of the amine in a dry, aprotic solvent (e.g., toluene or dioxane) is added via syringe. For the synthesis of this compound, an ammonia surrogate like benzophenone imine followed by hydrolysis, or lithium bis(trimethylsilyl)amide can be used.[6]

-

The reaction mixture is heated to the specified temperature (typically 80-110°C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

The reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.

-

The filtrate is concentrated, and the crude product is purified by flash column chromatography.

-

Signaling Pathways and Mechanisms of Action

This compound derivatives have emerged as potent inhibitors of key enzymes implicated in various diseases. The following diagrams illustrate the proposed mechanisms of action and relevant signaling pathways.

Experimental and Drug Discovery Workflow

The development of this compound-based inhibitors often follows a structured workflow, from initial hit discovery to lead optimization.

References

- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 2. On the chichibabin amination of quinoline and some nitroquinolines | Scilit [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Aminoquinoline: A Privileged Scaffold for Modern Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminoquinoline core is a heterocyclic aromatic structure recognized as a "privileged scaffold" in medicinal chemistry and materials science.[1] Its rigid framework and versatile substitution points allow for the precise tuning of steric, electronic, and physicochemical properties, making it a cornerstone for developing a wide array of functional molecules.[2][3] From potent kinase inhibitors in oncology to sophisticated fluorescent probes for bioimaging, this compound derivatives are at the forefront of significant scientific research.[1][2][4] This guide provides an in-depth exploration of the key research areas, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and workflows to empower further innovation.

Medicinal Chemistry: Targeting Disease with this compound Derivatives

The inherent bioactivity of the quinoline nucleus makes it a powerful starting point for drug discovery.[5] Derivatives of this compound, in particular, have been extensively investigated for a multitude of therapeutic applications.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, most notably through the inhibition of protein kinases that drive oncogenic signaling.[6][7]

Mechanism of Action: A primary mechanism is the competitive inhibition of ATP-binding sites in protein kinases such as Epidermal Growth Factor Receptor (EGFR), HER-2, and Receptor-Interacting Protein 2 (RIP2) kinase.[8][9] Dysregulation of these kinases is central to the proliferation and survival of many cancer cells.[8] By blocking these signaling pathways, this compound derivatives can induce cell cycle arrest and apoptosis.[10] Other reported anticancer mechanisms include the inhibition of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), highlighting the scaffold's epigenetic modulatory potential.[11][12]

Table 1: Anticancer Activity of Representative this compound Derivatives

| Compound Class | Target(s) | IC₅₀ Values | Tested Cell Lines | Reference |

|---|---|---|---|---|

| Pyrano[3,2-c]quinoline | EGFR, HER-2 | 71 nM (EGFR), 31 nM (HER-2) | MCF-7 (Breast), A-549 (Lung) | [8] |

| 4-Anilinoquinoline | RIP2 Kinase | 1 nM | Human Whole Blood Assay | [9] |

| Bis-quinoline | DNMT3A | 0.7 µM (Proliferation) | U937 (Leukemia) | [11] |

| 2-quinolineacrylamide | HDAC6 | >300-fold selectivity over other HDACs | A549 (Lung), HCT116 (Colon) | [12] |

| Pyrano[3,2-c]quinoline | BRAFV600E | 140 nM | Multiple human cancer lines |[8] |

Key Experimental Protocol: In Vitro Cell Proliferation (MTT) Assay

This protocol assesses the cytotoxic effect of this compound derivatives on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., A-549, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Neurodegenerative Disorders

The blood-brain barrier permeability of some this compound derivatives makes them attractive candidates for treating central nervous system disorders.[13] Research has focused on targets implicated in diseases like Parkinson's, Alzheimer's, and neuronal damage from ischemic events.[13][14][15]

Mechanism of Action: High levels of nitric oxide (NO) produced by neuronal nitric oxide synthase (nNOS) are linked to neurodegeneration.[13] Certain this compound derivatives have been designed as potent and selective inhibitors of nNOS.[13] Additionally, mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a genetic determinant for Parkinson's disease, and 2-aminoquinazoline (a related scaffold) inhibitors of LRRK2 have been developed.[14] The scaffold is also being explored for the inhibition of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.[16]

Table 2: Activity of 2-Aminoquinolines in Neurodegenerative Disease Models

| Compound Structure | Target | Kᵢ or IC₅₀ | Disease Relevance | Reference |

|---|---|---|---|---|

| 7-substituted this compound | nNOS | Kᵢ = 27 nM | Neuroprotection, Ischemia | [13] |

| 7-substituted this compound | nNOS | Kᵢ = 13 nM | Neuroprotection, Ischemia | [13] |

| 2-aminoquinazoline derivative | LRRK2 | Potent Inhibition (specific values not public) | Parkinson's Disease | [14] |

| Various derivatives | AChE | IC₅₀ = 77.2 µM (computational) | Alzheimer's Disease |[16] |

Key Experimental Protocol: nNOS Inhibition Assay (Griess Assay)

This protocol measures the inhibition of nNOS by quantifying the production of nitrite, a stable breakdown product of NO.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing:

-

50 mM HEPES buffer (pH 7.4)

-

1 mM NADPH

-

10 µM FAD

-

10 µM BH₄

-

1 mM L-Arginine (substrate)

-

Purified nNOS enzyme (e.g., 10 units/well)

-

-

Inhibitor Addition: Add the this compound test compounds at various final concentrations. Include a control without inhibitor.

-

Initiation and Incubation: Initiate the reaction by adding the enzyme or substrate last. Incubate the plate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding an appropriate reagent, such as an excess of a competitive inhibitor or by heat inactivation.

-

Nitrite Detection (Griess Reagent):

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water and incubate for another 10 minutes. A pink/violet color will develop in the presence of nitrite.

-

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the amount of nitrite produced in each well and determine the percent inhibition for each compound concentration to calculate the IC₅₀ value.

Antiparasitic and Antimalarial Activity

Quinoline-based drugs, like chloroquine, are historically significant antimalarials.[17] Research continues to explore novel this compound derivatives against a range of parasites, including those responsible for Chagas' disease and Leishmaniasis.[18]

Mechanism of Action: For malaria, quinolines are known to interfere with the parasite's detoxification of heme.[19] In the parasite's digestive vacuole, heme released from hemoglobin digestion is toxic. The parasite normally crystallizes it into non-toxic hemozoin. Quinolines cap the growing hemozoin crystal, leaving toxic heme to damage the parasite.[19] For other parasites like Leishmania and Trypanosoma, 2-aminoquinolines have been shown to interact with hemin, inhibiting its degradation and generating lethal oxidative stress.[18]

Table 3: Antiparasitic Activity of this compound Derivatives

| Derivative Substitution | Parasite | IC₅₀ Value | Cytotoxicity (Vero Cells) | Reference |

|---|---|---|---|---|

| Fluorine-containing aryl | Leishmania mexicana (promastigote) | 41.9 µM | Non-toxic | [18] |

| Chlorine-containing aryl | Trypanosoma cruzi (epimastigote) | Similar to benznidazole | Non-toxic |[18] |

Key Experimental Protocol: In Vitro Antileishmanial Assay

-

Parasite Culture: Culture Leishmania mexicana promastigotes in M199 medium supplemented with 10% fetal bovine serum at 26°C.

-

Assay Setup: Dispense 1x10⁶ parasites/mL into a 96-well plate.

-

Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., Amphotericin B) and a negative (vehicle) control.

-

Incubation: Incubate the plate at 26°C for 72 hours.

-

Viability Assessment: Add a viability reagent like Resazurin (alamarBlue) and incubate for another 4-6 hours. Measure fluorescence (Ex/Em ~560/590 nm).

-

Data Analysis: Calculate the percentage of parasite viability relative to the vehicle control and determine the IC₅₀ value via non-linear regression.

This compound as a Chemical Probe

Beyond therapeutics, the photophysical properties of the this compound scaffold make it an excellent platform for developing fluorescent probes for bioimaging and chemical sensing.[2][4]

Mechanism of Action: The fluorescence of the quinoline ring is highly sensitive to its chemical environment. By attaching specific chelating groups to the scaffold, probes can be designed to selectively bind to analytes like metal ions (e.g., Zn²⁺).[20] This binding event often restricts molecular vibrations or alters electronic properties, leading to a significant change in fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). This "turn-on" response allows for the sensitive detection and visualization of the analyte in complex biological systems.[20]

Table 4: Photophysical Properties of Aminoquinoline-Based Fluorescent Probes

| Fluorophore Class | Target Analyte | Mechanism | Key Feature | Reference |

|---|---|---|---|---|

| 8-Amidoquinoline | Zn²⁺ | CHEF | Improved water solubility and cell permeability | [20] |

| 8-p-toluenesulfonamido-quinoline (TSQ) | Zn²⁺ | CHEF | Forms (TSQ)₂Zn complex, 4-fold fluorescence increase | [20] |

| Heme-Fluorescent Probe (H-FluNox) | Heme (Fe²⁺) | Irreversible N-O bond cleavage | Specific for heme over hemin, enabling study of antimalarial drug action |[19] |

Key Experimental Protocol: Evaluating a Fluorescent Probe for Metal Ion Sensing

-

Stock Solutions: Prepare a 1 mM stock solution of the this compound probe in a suitable solvent (e.g., DMSO). Prepare 10 mM stock solutions of various metal perchlorate or chloride salts (e.g., Zn²⁺, Fe²⁺, Cu²⁺, Mg²⁺, Ca²⁺) in water.

-

Titration Experiment: In a quartz cuvette, place a solution of the probe (e.g., 10 µM) in a buffered aqueous solution (e.g., 10 mM HEPES, pH 7.4).

-

Spectrofluorometer Setup: Set the excitation wavelength (determined from the absorbance maximum) and record the fluorescence emission spectrum.

-

Analyte Addition: Add incremental amounts of the target metal ion stock solution (e.g., Zn²⁺) to the cuvette, mixing thoroughly after each addition.

-

Data Recording: Record the fluorescence emission spectrum after each addition. Observe the change in fluorescence intensity at the emission maximum.

-

Selectivity Test: Repeat the experiment using other metal ions at a high concentration (e.g., 10 equivalents) to ensure the probe's response is selective for the target ion.

-

Data Analysis: Plot the fluorescence intensity versus the concentration of the added metal ion to determine the detection limit and binding stoichiometry (e.g., using a Job's plot).

Synthesis of this compound Derivatives

The accessibility of the this compound scaffold is crucial for its widespread application. While classic methods like the Friedländer annulation exist, modern research focuses on developing more efficient, sustainable, and high-throughput synthetic strategies.[5][21]

Synthetic Approaches: Modern methods often utilize transition-metal-free conditions, such as potassium tert-butoxide (KOtBu)-mediated reactions between 2-amino arylcarbaldehydes and nitriles, which can be performed at room temperature.[22] These approaches offer operational simplicity, broad substrate scope, and avoid harsh reagents, making them ideal for generating diverse chemical libraries for screening.[21][22]

Key Experimental Protocol: KOtBu-Mediated Synthesis of 2-Aminoquinolines [22]

This protocol is a representative example of a modern, transition-metal-free synthesis.

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the substituted 2-amino arylcarbaldehyde (1.0 mmol) and the appropriate benzyl or alkyl nitrile (1.2 mmol) in anhydrous solvent (e.g., 5 mL of THF or DMF).

-

Base Addition: Add potassium tert-butoxide (KOtBu) (2.0 mmol, 2.0 equivalents) to the solution portion-wise at room temperature. The reaction mixture may change color.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Quenching and Workup: Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure this compound derivative.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Outlook

The this compound scaffold continues to prove its value across diverse scientific disciplines. In medicinal chemistry, the focus remains on developing next-generation inhibitors with enhanced selectivity and potency to overcome drug resistance and reduce off-target effects. Exploring new therapeutic targets beyond kinase inhibition, such as protein-protein interactions, represents a promising future direction. In materials science, the rational design of novel this compound-based probes with advanced photophysical properties, such as near-infrared (NIR) emission and two-photon absorption capabilities, will enable deeper and more sensitive biological imaging.[4] The development of greener and more efficient synthetic methodologies will be crucial to accelerate the discovery process. The remarkable versatility of this compound ensures that it will remain a dynamic and fruitful area of research for years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. crimsonpublishers.com [crimsonpublishers.com]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and biological evaluation of 2-quinolineacrylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 2-Aminoquinazolines as LRRK2 Inhibitors for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 18. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quinolines interfere with heme-mediated activation of artemisinins [elifesciences.org]

- 20. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the One-pot Synthesis of Substituted 2-Aminoquinolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted 2-aminoquinoline scaffold is a privileged structural motif in medicinal chemistry, exhibiting a wide range of pharmacological activities. This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of these valuable compounds. A selection of modern synthetic methodologies is presented, including a transition-metal-free, base-promoted approach and a domino nitro reduction-Friedländer annulation. These protocols are designed to be readily implemented in a research and development setting.

Introduction

Quinolines, and particularly their 2-amino substituted derivatives, are a cornerstone of many therapeutic agents and biologically active molecules. Their synthesis has been a subject of intense research, leading to the development of numerous synthetic strategies. Traditional methods often involve multi-step procedures with harsh reaction conditions. In contrast, one-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste, and improved overall efficiency. This document outlines key one-pot methodologies for the synthesis of substituted 2-aminoquinolines, providing detailed protocols and comparative data to aid in the selection of the most appropriate method for a given research objective.

Synthetic Methodologies

Several one-pot strategies have been developed for the synthesis of substituted 2-aminoquinolines. Below are detailed protocols for two distinct and effective methods.

Transition-Metal-Free, Base-Promoted Synthesis from Ynones and 2-Aminobenzonitriles

This method provides a straightforward and atom-economical approach to polysubstituted 4-aminoquinolines under transition-metal-free conditions. The reaction proceeds via a sequential aza-Michael addition and intramolecular annulation.[1][2]

Experimental Protocol

-

To an oven-dried 15 mL reaction vial, add the ynone (0.5 mmol, 1.0 equiv), 2-aminobenzonitrile (0.6 mmol, 1.2 equiv), and anhydrous potassium tert-butoxide (KOtBu) (1.0 mmol, 2.0 equiv).

-

Add 2.0 mL of anhydrous dimethyl sulfoxide (DMSO).

-

Stir the resulting mixture at 100°C for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water.

-

Extract the aqueous phase with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with saturated brine solution, and dry over anhydrous sodium sulfate (Na2SO4).

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (100-200 mesh) using a hexane-ethyl acetate solvent system to afford the desired substituted 4-aminoquinoline.

Quantitative Data Summary

| Entry | Ynone (R1, R2) | 2-Aminobenzonitrile (R3) | Product | Yield (%) |

| 1 | Phenyl, Phenyl | H | 2,3-Diphenylquinolin-4-amine | 95 |

| 2 | 4-Tolyl, Phenyl | H | 3-Phenyl-2-(p-tolyl)quinolin-4-amine | 92 |

| 3 | Phenyl, Phenyl | 5-Chloro | 6-Chloro-2,3-diphenylquinolin-4-amine | 89 |

| 4 | Phenyl, Phenyl | 5-Methyl | 6-Methyl-2,3-diphenylquinolin-4-amine | 91 |

| 5 | Thiophen-2-yl, Phenyl | H | 3-Phenyl-2-(thiophen-2-yl)quinolin-4-amine | 85 |

Data extracted from Kumar et al., 2021.[1][2]

Domino Nitro Reduction-Friedländer Heterocyclization

This one-pot modification of the classic Friedländer synthesis circumvents the often-limited availability of substituted 2-aminobenzaldehydes by starting from the corresponding 2-nitrobenzaldehydes. The in situ reduction of the nitro group is followed by the cyclocondensation to form the quinoline ring.[3][4][5]

Experimental Protocol

-

To a round-bottom flask, add the 2-nitrobenzaldehyde (1.0 equiv), the active methylene compound (e.g., a ketone or β-ketoester, 1.1 equiv), and iron powder (Fe, 3.0 equiv).

-

Add glacial acetic acid (AcOH) as the solvent.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating as required.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Upon completion, dilute the reaction mixture with water and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous phase).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the substituted quinoline.

Quantitative Data Summary

| Entry | 2-Nitrobenzaldehyde | Active Methylene Compound | Product | Yield (%) |

| 1 | 2-Nitrobenzaldehyde | Acetophenone | 2-Phenylquinoline | High |

| 2 | 5-Methoxy-2-nitrobenzaldehyde | Ethyl acetoacetate | Ethyl 6-methoxy-2-methylquinoline-3-carboxylate | High |

| 3 | 2-Nitroacetophenone | 2,4-Pentanedione | 2,4-Dimethyl-8-acetylquinoline | Moderate |

| 4 | 2-Nitrobenzaldehyde | Benzyl cyanide | 2-Amino-3-phenylquinoline | High |

Yields are generally reported as high to moderate in the literature for this type of reaction.[3][4][5]

Other Notable One-Pot Syntheses

Several other innovative one-pot methods for the synthesis of substituted 2-aminoquinolines have been reported, leveraging various catalytic systems.

-

Rhodium(II)-catalyzed Synthesis from 2-Quinolones: This approach utilizes a rhodium(II) catalyst for the reaction of 2-quinolones with N-sulfonyl-1,2,3-triazoles, providing access to a range of this compound derivatives in moderate to excellent yields.[6][7]

-

Cobalt-NHC Catalyzed Synthesis from 2-Aminobenzyl Alcohols: A multitasking cobalt-N-heterocyclic carbene (NHC) catalyst enables the selective cyclization of 2-aminobenzyl alcohol with benzyl nitrile under open-air conditions to afford 2-aminoquinolines.[8]

-

Rhodium(III)-catalyzed Double C-H Activation: An efficient one-pot synthesis of multisubstituted 2-aminoquinolines has been developed from 1-aryl tetrazoles and internal alkynes via a rhodium(III)-catalyzed double C–H bond activation and copper(II)-mediated denitrogenation.

Workflow and Pathway Diagrams

General Workflow for One-pot Synthesis of Substituted 2-Aminoquinolines

References

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rhodium(ii)-catalyzed synthesis of this compound derivatives from 2-quinolones and N-sulfonyl-1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Rhodium(II)-catalyzed synthesis of this compound derivatives from 2-quinolones and N-sulfonyl-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

2-Aminoquinoline as a Fluorescent Label for Glycan Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of protein glycosylation is a critical aspect of biological research and biopharmaceutical development. Glycans play crucial roles in protein folding, stability, and function, and their characterization is essential for understanding disease states and ensuring the efficacy and safety of therapeutic glycoproteins. 2-Aminoquinoline (2-AQ) is a highly sensitive fluorescent label that can be covalently attached to the reducing end of glycans, enabling their detection and quantification by various analytical techniques. This document provides detailed application notes and protocols for the use of 2-AQ in glycan analysis.

Principle of this compound Labeling

This compound is coupled to the free reducing terminus of a glycan through a two-step reductive amination process. The initial reaction involves the formation of a Schiff base between the primary amine of 2-AQ and the open-ring aldehyde form of the glycan. This is followed by the reduction of the unstable Schiff base to a stable secondary amine by a reducing agent, such as sodium cyanoborohydride or a safer alternative like 2-picoline borane.[1][2][3][4] This process results in a stable, fluorescently tagged glycan that can be analyzed by methods such as High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Mass Spectrometry (MS).

Advantages of this compound Labeling

-

High Sensitivity: Aminoquinoline-based labels have been shown to provide a significant increase in fluorescence signal compared to traditional labels like 2-aminobenzamide (2-AB). For instance, the related compound 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) has demonstrated up to a 20-fold improvement in fluorescent detection.

-

Stoichiometric Labeling: The reductive amination process ensures a 1:1 stoichiometric labeling of glycans, allowing for accurate relative quantification.

-

Compatibility with Multiple Analytical Platforms: 2-AQ labeled glycans can be analyzed by a variety of techniques, including HPLC with fluorescence detection (FLD), CE, and MS, providing comprehensive structural and quantitative information.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and related fluorescent labels used in glycan analysis.

| Fluorescent Label | Excitation Wavelength (λex) | Emission Wavelength (λem) | Reference |

| 3-Aminoquinoline (3-AQ) | 355 nm | 420 nm | [7] |

| 6-Aminoquinoline (6-AQ) | 355 nm | 440 nm | [7] |

| 2-Aminobenzamide (2-AB) | 320 nm - 330 nm | 420 nm - 428 nm | [8][9] |

| 2-Aminobenzoic acid (2-AA) | Not specified in provided results | Not specified in provided results |

| Parameter | This compound (Estimated) | 2-Aminobenzamide (2-AB) | Notes |

| Labeling Efficiency | >85% | >85% | The labeling efficiency for 2-AQ is expected to be comparable to 2-AB under optimized conditions.[4] |

| Limit of Detection (LOD) | Low picomole to femtomole range | Low picomole to femtomole range | The high fluorescence quantum yield of the quinoline moiety suggests that the LOD for 2-AQ will be in a similar or better range than 2-AB.[3] |

| Relative Fluorescence | Potentially higher than 2-AB | Standard | Aminoquinoline-based labels have been reported to have significantly higher fluorescence intensity than 2-AB, which would translate to improved sensitivity. |

Experimental Protocols

The following protocols are adapted from well-established methods for reductive amination using fluorescent labels like 2-AB and 2-AA.[1][4] Optimization of reaction conditions for 2-AQ is recommended for achieving the best results.

I. Glycan Release from Glycoproteins

Objective: To enzymatically release N-glycans from a glycoprotein sample.

Materials:

-

Glycoprotein sample

-

Denaturation solution (e.g., 2% SDS)

-

NP-40 (or other non-ionic detergent)

-

Peptide-N-Glycosidase F (PNGase F)

-

Reaction buffer (e.g., 5x PBS)

-

Incubator or water bath at 37°C

Protocol:

-

Denaturation:

-

To your glycoprotein sample (typically 10-100 µg), add denaturation solution to a final concentration of 0.5-1% SDS.

-

Incubate the mixture at 60°C for 10 minutes to denature the protein.

-

-

Enzymatic Release:

-

Add a non-ionic detergent, such as NP-40, to a final concentration that is at least equal to the SDS concentration to counteract the inhibitory effect of SDS on PNGase F.

-

Add reaction buffer and an appropriate amount of PNGase F (follow manufacturer's recommendations).

-

Incubate the reaction mixture overnight (12-16 hours) at 37°C.

-

II. This compound (2-AQ) Labeling of Released Glycans

Objective: To fluorescently label the released glycans with this compound.

Materials:

-

Dried glycan sample

-

This compound (2-AQ)

-

Dimethyl sulfoxide (DMSO)

-

Glacial acetic acid

-

Reducing agent: Sodium cyanoborohydride (toxic, handle with care in a fume hood) or 2-picoline borane (safer alternative)

-

Heating block or oven at 65°C

Protocol:

-

Sample Preparation:

-

Following glycan release, purify the glycans from the protein and other reaction components. This can be done using a variety of methods, such as solid-phase extraction (SPE) with graphitized carbon or HILIC cartridges.

-

Dry the purified glycan sample completely using a centrifugal evaporator.

-

-

Preparation of Labeling Reagent:

-

Important: Prepare the labeling reagent fresh just before use.

-

Prepare a solution of 2-AQ in a mixture of DMSO and glacial acetic acid. A common starting point is a 3:7 (v/v) mixture of acetic acid to DMSO. The concentration of 2-AQ should be approximately 0.35 M.

-

Prepare a solution of the reducing agent in DMSO (e.g., 1 M sodium cyanoborohydride or 2 M 2-picoline borane).

-

Combine the 2-AQ solution and the reducing agent solution.

-

-

Labeling Reaction:

-

Add the freshly prepared labeling reagent to the dried glycan sample.

-

Ensure the sample is fully dissolved. Vortex briefly if necessary.

-

Incubate the reaction mixture at 65°C for 2-3 hours.

-

-

Post-Labeling Cleanup:

-

After incubation, cool the reaction mixture to room temperature.

-

Purify the 2-AQ labeled glycans from the excess labeling reagents. HILIC-SPE is a commonly used and effective method.

-

Elute the labeled glycans with an appropriate solvent (e.g., water or a low percentage of organic solvent in water).

-

Dry the purified, labeled glycans in a centrifugal evaporator.

-

III. Analysis of 2-AQ Labeled Glycans by HILIC-HPLC

Objective: To separate and quantify the 2-AQ labeled glycans using Hydrophilic Interaction Liquid Chromatography (HILIC) with fluorescence detection.

Materials:

-

Dried 2-AQ labeled glycan sample

-

HPLC system with a fluorescence detector

-

HILIC column suitable for glycan analysis (e.g., amide-based stationary phase)

-

Mobile Phase A: Aqueous buffer (e.g., 50 mM ammonium formate, pH 4.4)

-

Mobile Phase B: Acetonitrile

-

Dextran ladder standard (for calibration and calculation of Glucose Units)

Protocol:

-

Sample Reconstitution: Reconstitute the dried 2-AQ labeled glycans in the initial mobile phase conditions (high organic content).

-

HPLC Setup:

-

Equilibrate the HILIC column with the initial mobile phase conditions.

-

Set the fluorescence detector to the optimal excitation and emission wavelengths for your specific this compound isomer (e.g., λex = 355 nm, λem = 420 nm for 3-AQ).[7]

-

-

Chromatographic Separation:

-

Inject the reconstituted sample onto the HILIC column.

-

Elute the labeled glycans using a gradient of increasing Mobile Phase A (aqueous buffer). A typical gradient might run from 80% to 50% acetonitrile over 30-60 minutes.

-

-

Data Analysis:

-

Integrate the peaks in the chromatogram.

-

For structural elucidation, compare the retention times of the sample peaks to those of a dextran ladder to calculate Glucose Unit (GU) values. These GU values can then be compared to databases of known glycan structures.

-

Relative quantification can be performed by calculating the percentage area of each peak relative to the total area of all glycan peaks.

-

Visualizations

Experimental Workflow for 2-AQ Glycan Labeling and Analysis

Caption: Workflow for 2-AQ labeling and analysis of N-glycans.

Reductive Amination Reaction Mechanism

Caption: The two-step reductive amination reaction for 2-AQ labeling.

References

- 1. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 聚糖标记 [sigmaaldrich.com]

- 4. agilent.com [agilent.com]

- 5. sciex.com [sciex.com]

- 6. Analysis of N-Linked Glycans by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 7. Aminoquinolines as fluorescent labels for hydrophilic interaction liquid chromatography of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-AB Labeled Glycans • QA-Bio 2-AB N-linked and O-linked Glycans [qa-bio.com]

- 9. Seamless Coupling of Chemical Glycan Release and Labeling for an Accelerated Protein N-Glycan Sample Preparation Workflow - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Amino Acid Analysis Using 2-Aminoquinoline (AQC) Derivatization

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 4. fbise.edu.pk [fbise.edu.pk]

- 5. m.youtube.com [m.youtube.com]

- 6. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of 26 amino acids in human plasma by HPLC using AQC as derivatizing agent and its application in metabolic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]

- 12. waters.com [waters.com]

- 13. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Aminoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the quantitative analysis of 2-Aminoquinoline using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is designed to be accurate, precise, and robust, making it suitable for routine quality control, stability studies, and research applications involving this compound. This document provides comprehensive experimental procedures, data presentation, and system suitability requirements.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmaceuticals, including anti-cancer and anti-inflammatory agents. Its accurate quantification is crucial for ensuring the quality and efficacy of final drug products. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of chemical compounds. This application note details a stability-indicating RP-HPLC method for the determination of this compound.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Methanol (HPLC grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (0.45 µm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions are recommended:

| Parameter | Recommended Setting |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.05M Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 240 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 10 minutes |

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 1 µg/mL to 50 µg/mL. These solutions are used to establish the calibration curve.

Sample Preparation

For Drug Substance (Bulk Powder): Accurately weigh a quantity of the this compound drug substance, dissolve it in the mobile phase, and dilute to a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

For Pharmaceutical Formulations (e.g., Tablets):

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a known amount of this compound.

-

Transfer the powder to a suitable volumetric flask and add the mobile phase.

-

Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.

-

Dilute to the mark with the mobile phase and mix well.

-

Centrifuge a portion of the solution and filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

Data Presentation

The following tables summarize the expected quantitative data from the method validation, demonstrating its suitability for the intended purpose.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| %RSD of Peak Areas (n=6) | ≤ 2.0% |

Table 2: Method Validation Data

| Validation Parameter | Result |

| Linearity Range | 1 - 50 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | |

| - Repeatability (Intra-day) | ≤ 2.0% |

| - Intermediate Precision (Inter-day) | ≤ 2.0% |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

Mandatory Visualizations

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the quantitative analysis of this compound in both bulk drug substance and pharmaceutical formulations. The method is specific, accurate, precise, and linear over the specified concentration range. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Aminoquinoline

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-aminoquinoline from common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities depend on the synthetic route employed. For instance, in the Skraup synthesis, starting materials like aniline and byproducts from the dehydration of glycerol can be present. The Friedländer synthesis may result in unreacted starting materials such as 2-aminobenzaldehyde or the corresponding ketone.[1][2][3][4][5][6][7][8][9][10] Additionally, side reactions can lead to the formation of isomers like 2-hydroxyquinoline (carbostyril) or related quinoline derivatives.[11][12][13][14]

Q2: What are the key physical properties of this compound and its common byproducts?

A2: Understanding the physical properties of this compound and potential impurities is crucial for selecting an appropriate purification method. Key data is summarized in the table below.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| This compound | 144.17 | 126-131 | ~313 | Soluble in chloroform, methanol; slightly soluble in hot water. |

| Quinoline | 129.16 | -15 | 237 | Slightly soluble in cold water, readily soluble in hot water and most organic solvents.[15][16][17] |

| 2-Hydroxyquinoline | 145.16 | 198-199 | ~237 | Slightly soluble in water (1 g/950 mL), soluble in alcohol, diethyl ether, and dilute HCl.[11][12][13][14] |

| Aniline | 93.13 | -6 | 184 | Slightly soluble in water, miscible with most organic solvents. |

| 2-Aminobenzaldehyde | 121.14 | 38-40 | 246 | Soluble in organic solvents. |

Q3: Which purification technique is most suitable for my sample of this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities.

-

Acid-Base Extraction: This is highly effective for separating this compound (a basic compound) from neutral or acidic impurities.[18][19]

-

Recrystallization: This method is ideal for removing small amounts of impurities from a solid sample of this compound, provided a suitable solvent is found.

-

Column Chromatography: This is a versatile technique for separating complex mixtures and isolating pure this compound, especially when dealing with impurities of similar polarity.[20][21][22][23][24]

Troubleshooting Guides

Acid-Base Extraction

Problem: Low recovery of this compound after extraction and basification.

Possible Causes & Solutions:

-

Incomplete Extraction: The aqueous acidic layer may not have been thoroughly mixed with the organic layer. Ensure vigorous shaking of the separatory funnel with frequent venting. Perform multiple extractions with fresh acidic solution to maximize the transfer of the amine salt to the aqueous phase.

-

Incomplete Precipitation: After basifying the aqueous layer, this compound may not have fully precipitated. Ensure the pH is sufficiently basic (pH > 10). Cooling the solution in an ice bath can also increase the yield of the precipitate.

-

Emulsion Formation: An emulsion layer between the organic and aqueous phases can trap the product. To break an emulsion, you can add a small amount of brine (saturated NaCl solution) or gently swirl the separatory funnel.

Experimental Protocol: Acid-Base Extraction of this compound

-

Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

-

Acidic Extraction: Add 1M HCl solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

-

Layer Separation: Allow the layers to separate. The aqueous layer (containing the protonated this compound hydrochloride salt) is typically the bottom layer when using dichloromethane and the top layer with less dense solvents like ethyl acetate. Drain the aqueous layer into a clean flask.

-

Repeat Extraction: Repeat the extraction of the organic layer with fresh 1M HCl at least two more times to ensure complete transfer of the this compound. Combine all acidic aqueous extracts.

-

Back-Wash (Optional): Wash the combined aqueous extracts with a small portion of fresh organic solvent to remove any trapped neutral impurities.

-

Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated base (e.g., 6M NaOH) with stirring until the solution is strongly basic (test with pH paper, pH > 10). This compound should precipitate as a solid.

-

Isolation: Collect the precipitated this compound by vacuum filtration.

-

Washing and Drying: Wash the solid with cold deionized water and allow it to air dry or dry in a vacuum oven.

Caption: Troubleshooting low recovery in acid-base extraction.

Recrystallization

Problem: Oily precipitate or no crystal formation upon cooling.

Possible Causes & Solutions:

-

Insoluble Impurities: The presence of insoluble impurities can inhibit crystallization. If you observe solid particles in the hot solution, perform a hot filtration to remove them before allowing the solution to cool.

-

Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the surface of the liquid to induce crystallization. Adding a seed crystal of pure this compound can also initiate crystal growth.

-

Incorrect Solvent: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen for a different solvent or use a solvent pair.

-

Cooling Too Rapidly: Cooling the solution too quickly can lead to the formation of an oil or very small crystals that trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Experimental Protocol: Recrystallization of this compound

-

Solvent Selection: In a test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, water, or mixtures) to find a suitable one where it is sparingly soluble at room temperature but readily soluble when hot.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the crystals with a small amount of cold solvent and allow them to dry completely.

Caption: General workflow for recrystallization.

Column Chromatography

Problem: Poor separation of this compound from byproducts.

Possible Causes & Solutions:

-

Incorrect Eluent System: The polarity of the eluent may not be optimal for separation. Use Thin Layer Chromatography (TLC) to screen for a solvent system that gives good separation (Rf value for this compound around 0.3-0.4). A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

-

Column Overloading: Too much sample was loaded onto the column. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase.

-

Improper Column Packing: Air bubbles or cracks in the stationary phase will lead to poor separation. Ensure the column is packed uniformly.

-

Co-elution with Polar Impurities: If impurities are also polar, consider using a different stationary phase (e.g., alumina) or adding a small amount of a modifier like triethylamine to the eluent to reduce tailing of the basic this compound.

Experimental Protocol: Column Chromatography of this compound

-

TLC Analysis: Develop a suitable eluent system using TLC. A mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v) is often a good starting point. Visualize the spots under UV light.

-

Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended to avoid air bubbles).

-

Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.

-

Elution: Add the eluent to the top of the column and begin collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.

-

Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure this compound (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified product.

Caption: Logical steps for troubleshooting poor column chromatography separation.

References

- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. organicreactions.org [organicreactions.org]

- 7. Skraup reaction - Wikipedia [en.wikipedia.org]

- 8. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Friedlander quinoline synthesis [quimicaorganica.org]

- 10. iipseries.org [iipseries.org]

- 11. 2-hydroxyquinoline [stenutz.eu]

- 12. 2-Hydroxyquinoline 98 59-31-4 [sigmaaldrich.com]

- 13. 2-HYDROXYQUINOLINE CAS#: 1321-40-0 [amp.chemicalbook.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Quinoline - Wikipedia [en.wikipedia.org]

- 16. Quinoline - Sciencemadness Wiki [sciencemadness.org]

- 17. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. magritek.com [magritek.com]

- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 21. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]

- 22. orgchemboulder.com [orgchemboulder.com]

- 23. Khan Academy [khanacademy.org]

- 24. Chromatography [chem.rochester.edu]

Navigating the Synthesis of 2-Aminoquinolines: A Technical Support Guide

For researchers, scientists, and professionals in drug development, the synthesis of 2-aminoquinolines is a critical process, yet one that can be fraught with challenges such as side reactions that diminish yield and purity. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these syntheses.

Troubleshooting Guides

This section offers a problem-solution approach to common side reactions and experimental difficulties.

Friedländer Synthesis

The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a cornerstone of quinoline synthesis. However, it is not without its complexities.

Issue 1.1: Formation of Regioisomers with Unsymmetrical Ketones